

An In-depth Technical Guide to the Physicochemical Properties of erythro-Austrobailignan-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: erythro-Austrobailignan-6

Cat. No.: B15140353

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-Austrobailignan-6 is a lignan compound that has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer, antioxidant, and antifungal properties.^[1] This technical guide provides a comprehensive overview of the physicochemical properties of **erythro-Austrobailignan-6**, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Erythro-Austrobailignan-6 is characterized as an oily substance. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₄ O ₄	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	328.4 g/mol	--INVALID-LINK--, --INVALID-LINK--
Physical State	Oil	--INVALID-LINK--
CAS Number	114127-24-1	--INVALID-LINK--
PubChem CID	10381847	--INVALID-LINK--

Table 2: Solubility and Chromatographic Properties

Property	Description	Source
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	--INVALID-LINK--
Topological Polar Surface Area	47.9 Å ²	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	4	--INVALID-LINK--
Rotatable Bond Count	6	--INVALID-LINK--

Experimental Protocols

The characterization of **erythro-Austrobailignan-6** involves a combination of spectroscopic techniques to elucidate its structure and confirm its identity.

Isolation and Purification

Erythro-Austrobailignan-6 can be isolated from various plant sources, notably from the seeds of *Myristica fragrans* (nutmeg).^[1] A general workflow for its isolation is as follows:

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **erythro-Austrobailignan-6**.

1. Extraction:

- The dried and powdered plant material is subjected to extraction with methanol.
- The resulting crude extract is then concentrated under reduced pressure.

2. Chromatographic Separation:

- The crude extract is fractionated using silica gel column chromatography with a suitable solvent gradient system (e.g., n-hexane-ethyl acetate).
- Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

3. High-Performance Liquid Chromatography (HPLC):

- Fractions enriched with **erythro-Austrobailignan-6** are further purified by preparative HPLC to yield the pure compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl_3 .
- Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- These spectra provide detailed information about the carbon-hydrogen framework of the molecule.

2. Mass Spectrometry (MS):

- Electrospray ionization (ESI)-MS is typically used to determine the molecular weight and fragmentation pattern.
- High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula.
- The fragmentation pattern can help in the structural elucidation of the molecule.

3. Infrared (IR) Spectroscopy:

- Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule.
- The sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
- Characteristic absorption bands (in cm^{-1}) indicate the presence of specific bonds, such as O-H (hydroxyl), C-H (aliphatic and aromatic), C=C (aromatic), and C-O (ether) groups. The presence of a hydroxyl group is typically indicated by a broad band around 3440 cm^{-1} , while methylenedioxy groups show characteristic bands around 1038 and 931 cm^{-1} .^[2]

Signaling Pathway

Erythro-Austrobailignan-6 has been shown to exert its biological effects, at least in part, through the modulation of intracellular signaling pathways. A key reported mechanism is the enhanced phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The activation of the p38/JNK pathway is often associated with cellular responses to stress, inflammation, and apoptosis. The upstream signaling events leading to the activation of p38 and JNK by **erythro-Austrobailignan-6** may involve the activation of upstream kinases such as MAP Kinase Kinase (MKK) 3, MKK6, and Apoptosis Signal-regulating Kinase 1 (ASK1). It is also plausible that the generation of reactive oxygen species (ROS) could act as an initial trigger for this signaling cascade.^{[3][4]}

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **erythro-Austrobailignan-6** via p38/JNK activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and antifungal activity of lignans from *Myristica fragrans* against various plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New neolignans from the seeds of *Myristica fragrans* that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS-Induced JNK and p38 Signaling Is Required for Unpaired Cytokine Activation during *Drosophila* Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of JNK and p38 in MCF-7 Cells and the In Vitro Anticancer Activity of *Alnus hirsuta* Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of erythro-Austrobailignan-6]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15140353#what-are-the-physicochemical-properties-of-erythro-austrobailignan-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com